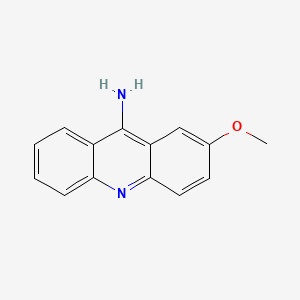

2-methoxyacridin-9-amine

Description

Contextualization of Acridine (B1665455) Derivatives in Chemical Biology and Medicinal Chemistry

Acridine derivatives represent a versatile class of heterocyclic compounds with a long history in medicinal chemistry. ptfarm.plceon.rs Their journey began with the discovery of the antimicrobial properties of acriflavine (B1215748) and proflavine, which were used as topical antibacterial agents. ceon.rs The planar, tricyclic structure of acridines is a key determinant of their biological activity, most notably their ability to intercalate between the base pairs of DNA. researchgate.netresearchgate.net This interaction with DNA has been a cornerstone of their development as therapeutic agents. nih.gov

The applications of acridine derivatives are extensive, spanning a wide range of biological activities. They have been investigated as:

Anticancer agents: Many acridine derivatives exhibit antitumor properties, primarily through DNA intercalation and the inhibition of topoisomerase enzymes, which are critical for DNA replication. ceon.rsresearchgate.netmdpi.com

Antimalarial drugs: Historically, acridine-based compounds like quinacrine (B1676205) were pivotal during World War II for malaria treatment. ptfarm.plceon.rs Modern research continues to explore new acridine hybrids for combating drug-resistant malaria strains. cambridge.org

Antiviral and Antiparasitic agents: The acridine scaffold has been a template for the development of compounds with activity against various viruses and parasites, including Leishmania. researchgate.netmdpi.comnih.gov

Fluorescent probes: The inherent fluorescence of many acridine derivatives makes them valuable tools in molecular biology and for monitoring biochemical processes. nih.govnih.gov For instance, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) is a well-known pH-sensitive fluorescent probe used to measure pH changes across biological membranes. invivochem.comcaymanchem.com

The stability, crystallinity, and strong fluorescence of acridine salts and derivatives, combined with their bio-selectivity, have solidified their importance in modern therapeutics and biochemical studies. nih.govnih.gov

Significance of the Acridine Scaffold in Contemporary Research

The acridine scaffold remains a focal point in contemporary research due to its proven track record as a successful pharmacophore. nih.govnih.gov Its rigid, planar aromatic structure is the key to its ability to interact with various biological targets. researchgate.net The primary mechanism of action for many acridine-based drugs is their intercalation into DNA, which disrupts cellular processes like replication and transcription, leading to cell death, a particularly desirable effect in cancer therapy. researchgate.netmdpi.com

Beyond simple intercalation, the acridine nucleus serves as a versatile foundation for designing multi-target agents. Researchers can modify the scaffold at various positions to fine-tune its biological activity, selectivity, and pharmacokinetic properties. researchgate.net For example, the addition of side chains, such as in 9-aminoacridines, can significantly influence their antiprion activity. researchgate.net Similarly, creating hybrid molecules, such as combining the acridine core with artemisinin, has shown promise in developing new antimalarial therapies. nih.gov

Current research focuses on several key areas:

Targeting DNA and Topoisomerases: The development of novel acridine derivatives as potent inhibitors of topoisomerase I and II continues to be a major strategy in cancer drug discovery. nih.govmdpi.com

Hypoxia-selective drugs: Acridine's structure is being exploited to design drugs that are selectively activated in the low-oxygen environment of solid tumors. researchgate.net

G-quadruplex Stabilization: Some 9-aminoacridines have been shown to bind and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation, thereby inhibiting telomerase function. mdpi.com

The adaptability of the acridine scaffold allows for the creation of derivatives with a broad spectrum of biological effects, ensuring its continued relevance in the search for new therapeutic agents. mdpi.com

Research Trajectories and Future Prospects for 2-Methoxyacridin-9-amine and its Analogs

The research trajectory for this compound and its related analogs is aimed at harnessing the fundamental properties of the acridine core while exploring how specific substitutions can lead to novel therapeutic applications. ontosight.ai The presence of the methoxy (B1213986) and amino groups on the acridine ring is known to influence the molecule's electronic properties and potential for hydrogen bonding, which can affect its interaction with biological targets. ontosight.ainih.gov

Studies have investigated analogs such as 7-substituted 9-amino-2-methoxyacridines for their activity against parasites like Leishmania infantum. nih.govresearchgate.net These studies suggest that the antileishmanial properties might stem from a multi-target approach, including DNA intercalation and inhibition of other metabolic pathways. nih.gov Another well-studied analog, 9-amino-6-chloro-2-methoxyacridine, is not only a valuable fluorescent probe but has also been explored in the context of antimalarial drug development and as an inhibitor of acetylcholinesterase. cambridge.orgcaymanchem.com

Future prospects for this compound and its derivatives are promising and multifaceted:

Development of Novel Analogs: Synthesis of new derivatives with varied substitution patterns is a key strategy to enhance potency and selectivity for specific biological targets. mdpi.com This includes the creation of hybrid molecules that combine the acridine scaffold with other pharmacologically active moieties. cambridge.org

Elucidation of Mechanisms: Further research is needed to fully understand the precise mechanisms of action of these compounds. ontosight.ai While DNA intercalation is a known activity for acridines, exploring other potential targets is crucial for drug development.

Expanded Biological Screening: Screening this compound and its analogs against a wider range of cancer cell lines, pathogens, and enzyme systems could uncover new therapeutic opportunities. ontosight.ai For example, some acridine derivatives have shown potential in overcoming multi-drug resistance in cancer. nih.gov

In-depth studies into the pharmacokinetics and efficacy of these compounds in relevant biological models are essential to translate the initial promising findings into potential clinical applications. ontosight.ai The continued exploration of this chemical space is likely to yield new and improved therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Analog

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |

|---|---|---|---|---|

| This compound | C₁₄H₁₂N₂O | 224.26 | 3407-99-6 | Parent compound with methoxy and amino groups. nih.gov |

Table 2: Overview of Biological Activities of Acridine Derivatives

| Acridine Derivative Class | Primary Mechanism of Action | Therapeutic Area of Interest | Reference |

|---|---|---|---|

| 9-Aminoacridines | DNA Intercalation, Topoisomerase Inhibition | Anticancer, Antimalarial, Antiprion | researchgate.netceon.rsresearchgate.net |

| Acridine-Hybrids (e.g., with Artemisinin) | Multi-target | Antimalarial | nih.gov |

| Nitroacridines | DNA Damage, Cell Cycle Arrest | Anticancer | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

3407-99-6 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-methoxyacridin-9-amine |

InChI |

InChI=1S/C14H12N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,15,16) |

InChI Key |

MPQHRPVQJUEINF-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |

Other CAS No. |

3407-99-6 |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering

Strategies for the Chemical Synthesis of 2-Methoxyacridin-9-amine and its Direct Precursors

The synthesis of the this compound framework is primarily achieved through two strategic approaches: building the amine functionality onto a pre-existing acridine (B1665455) core or constructing the entire heterocyclic system from simpler aromatic precursors.

Nucleophilic Aromatic Substitution at the C9 Position of Acridine Ring Systems

The C9 position of the acridine ring is characterized by a low electron density, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of a common and efficient method for introducing the 9-amino group. The synthesis typically begins with a precursor such as 2-methoxy-9-chloroacridine. The chlorine atom at the C9 position serves as an excellent leaving group, facilitating a nucleophilic aromatic substitution (SNAr) reaction.

The reaction involves treating the 9-chloroacridine (B74977) derivative with an amine source. While direct amination with ammonia (B1221849) is possible, often a more controlled reaction is achieved using precursors like ammonium (B1175870) carbonate in the presence of a catalyst or a high-boiling point solvent like phenol. For instance, the related compound 9-amino-6-chloro-2-methoxyacridine (B163386) is synthesized from 6,9-dichloro-2-methoxyacridine (B108733) by reacting it with ammonium carbonate in phenol. This approach allows for the direct installation of the C9-amino group to yield the target compound. The general mechanism involves the attack of the nucleophilic amine on the electron-deficient C9 carbon, followed by the elimination of the chloride ion to restore aromaticity.

A key precursor for this method is 2-methoxy-9-chloroacridine, which is itself synthesized via cyclization of an N-arylanthranilic acid derivative. Specifically, 2-[(2-methoxyphenyl)amino]benzoic acid is heated with a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) to induce cyclization and install the C9 chlorine atom simultaneously.

Condensation Reactions for Acridine Core Formation

Building the tricyclic acridine core from the ground up offers a versatile route to substituted acridines like this compound. Two classical methods are prominent: the Bernthsen and Ullmann condensation reactions.

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) at high temperatures (200-270 °C), typically using a Lewis acid catalyst such as zinc chloride. To produce a 2-methoxy substituted acridine via this method, one of the starting diarylamine rings would need to contain a methoxy (B1213986) group at the appropriate position. The reaction proceeds through acylation, cyclization, and dehydration to form the aromatic acridine ring system.

The Ullmann condensation provides a pathway to an acridone (B373769) intermediate, which can then be converted to the desired acridine. This reaction involves the intramolecular cyclization of an N-arylanthranilic acid. For the synthesis of a 2-methoxy substituted acridine, the starting materials would be a suitably substituted o-chlorobenzoic acid and a methoxy-aniline. The resulting N-(methoxyphenyl)anthranilic acid is then cyclized using a strong acid or acylating agent (e.g., polyphosphoric acid or POCl₃) to form the corresponding 2-methoxyacridin-9-one. This acridone can then be converted to the 9-chloroacridine derivative using POCl₃, which subsequently undergoes nucleophilic substitution as described previously to yield this compound.

| Reaction Name | General Reactants | Key Reagents/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Bernthsen Synthesis | Diarylamine + Carboxylic Acid | ZnCl₂, 200-270 °C | 9-Substituted Acridine | |

| Ullmann Condensation | N-Arylanthranilic Acid | H₂SO₄ or POCl₃ | Acridone (precursor to Acridine) | |

| Nucleophilic Aromatic Substitution (SNAr) | 9-Chloroacridine + Amine | Phenol, heat | 9-Aminoacridine (B1665356) |

Advanced Functionalization and Derivatization Approaches

Beyond the initial synthesis, the this compound scaffold can be further modified to create more complex molecules with tailored properties. This molecular engineering involves site-specific substitutions on the acridine core and the conjugation of multiple acridine units into larger assemblies.

Site-Specific Substitutions on the Acridine Core (e.g., at C6, C7)

Introducing additional functional groups onto the acridine ring is crucial for developing derivatives. The positions of electrophilic and nucleophilic attack are dictated by the electronic nature of the heterocyclic system. For the acridine ring, electrophilic substitution preferentially occurs on the benzenoid rings, often at the 2- and 7-positions.

A key intermediate for many advanced derivatives is 6,9-dichloro-2-methoxyacridine . The synthesis of this compound demonstrates how substitutions can be built into the structure from the start. It is typically prepared via the cyclization of an appropriately substituted N-arylanthranilic acid, which would be derived from the condensation of 2,4-dichlorobenzoic acid and 4-methoxyaniline. Subsequent treatment with POCl₃ yields the 6,9-dichloro-2-methoxyacridine precursor. This molecule is highly valuable as it possesses two reactive sites for nucleophilic substitution: the highly activated C9 position and the less activated C6 position. This differential reactivity allows for sequential and site-specific functionalization to create complex derivatives.

Conjugation Strategies for Multimeric Acridine Constructs

The planar structure of the acridine ring allows it to interact with biological macromolecules. To enhance these interactions, multiple acridine units can be tethered together to form dimeric, trimeric, or even tetrameric constructs. These strategies rely on linker molecules that bridge the acridine monomers.

The creation of multimeric acridines is a powerful functionalization strategy. This is typically achieved by reacting a functionalized acridine monomer with a linker molecule containing two or more nucleophilic groups. Polyamines, such as spermidine (B129725) or bis-(3-aminopropyl)amine, are commonly used as linkers.

Dimerization can be accomplished by reacting two equivalents of a mono-functionalized acridine with one equivalent of a di-functional linker. For example, N,N′-bis-(6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine is a dimer synthesized from 6,9-dichloro-2-methoxyacridine.

A more sophisticated approach involves using a precursor like 6,9-dichloro-2-methoxyacridine, which allows for the attachment of two acridine units to a single linker molecule. One synthetic route involves the condensation of a triamine linker, such as N,N-bis(3-aminopropyl)amine, with 6,9-dichloro-2-methoxyacridine. The reaction proceeds via nucleophilic substitution at the C9 position of two acridine molecules by the primary amino groups of the linker, resulting in a triamine-linked acridine dimer.

Tetrameric structures can be assembled using similar principles but with more complex linkers or by using a dimeric acridine unit that has reactive sites for further conjugation. These multimeric constructs significantly alter the size, shape, and properties of the parent acridine molecule.

| Compound Name | Role in Synthesis | Key Structural Features |

|---|---|---|

| 2-[(2-methoxyphenyl)amino]benzoic acid | Precursor | N-arylanthranilic acid for Ullmann condensation to the acridone core. |

| 2-Methoxy-9-chloroacridine | Direct Precursor | Activated at C9 for nucleophilic substitution to form 9-aminoacridines. |

| 6,9-Dichloro-2-methoxyacridine | Versatile Precursor | Two reactive sites (C6, C9) for synthesis of functionalized derivatives and dimers. |

| Triamine-linked Acridine Dimers | Derivative | Two acridine units connected by a polyamine linker for multivalent constructs. |

Covalent Attachment of Oligoamines and Other Moieties

The strategic covalent attachment of oligoamines and other functional moieties to the this compound core is a key approach in medicinal chemistry. This method allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its biological activity. For instance, the introduction of oligoamine chains can enhance the molecule's interaction with biological targets like DNA or specific enzymes. The length and nature of the oligoamine chain can be systematically varied to optimize these interactions.

Hybrid System Development with Diverse Chemical Scaffolds

To broaden the therapeutic potential of this compound, researchers have focused on creating hybrid molecules that integrate this acridine core with other diverse chemical scaffolds. This approach aims to combine the pharmacophoric features of different molecular classes, potentially leading to synergistic effects or novel mechanisms of action.

Thiophene (B33073): The fusion of a thiophene ring to the acridine system has been explored to create novel heterocyclic compounds. Thiophene and its derivatives are known for a wide range of biological activities, and their incorporation can modulate the electronic properties and steric profile of the parent acridine molecule. Synthetic strategies often involve multi-step reactions, such as the Gewald reaction, to construct the thiophene moiety, which is then fused or linked to the acridine backbone sciforum.netnih.govnih.govresearchgate.net.

Spiro Compounds: The synthesis of spiro-acridine derivatives represents another innovative approach to creating three-dimensionally complex molecules. Spirocycles are known to introduce conformational rigidity, which can be advantageous for specific receptor binding. The construction of these spiro systems often involves multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides to a suitable acridine precursor researchgate.netmdpi.com. These reactions can generate structurally complex and biologically active spiro-heterocycles researchgate.net.

Boron Clusters: The conjugation of this compound with boron clusters, such as cobalt bis(dicarbollide), is a novel strategy, particularly in the context of developing agents for boron neutron capture therapy (BNCT) mdpi.comnih.gov. The "click" reaction is a commonly employed method for attaching these boron-rich moieties to the acridine scaffold mdpi.com. These hybrid molecules are designed to selectively accumulate in target tissues, delivering a high concentration of boron for therapeutic applications mdpi.comnih.gov.

Optimization of Synthetic Pathways and Yields in Academic Research

A significant focus in academic research is the optimization of synthetic pathways to produce this compound and its derivatives in an efficient and scalable manner. This involves the systematic investigation of reaction conditions, catalysts, and starting materials to maximize product yields and minimize the formation of byproducts. The development of practical and high-yielding synthetic routes is crucial for facilitating further biological evaluation and potential therapeutic applications of these compounds. Research efforts are often directed at streamlining multi-step syntheses and developing one-pot procedures where applicable nih.gov.

Rigorous Structural Characterization of Synthesized Compounds

The unambiguous determination of the molecular structure of newly synthesized this compound derivatives is a critical step in the research and development process. A combination of advanced analytical techniques is employed to ensure the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound derivatives. Both ¹H and ¹³C NMR are routinely used to map the connectivity of atoms within the molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide valuable information about the electronic environment and spatial arrangement of the atoms. For instance, in derivatives of 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, the ¹H NMR spectral data has been correlated with Hammett sigma constants to study substituent effects researchgate.net.

Infrared (IR) and Mass Spectrometry for Compound Verification

Infrared (IR) spectroscopy and mass spectrometry are complementary techniques used for the verification of synthesized compounds. IR spectroscopy provides information about the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds. For example, the IR spectrum of aminoacetonitrile (B1212223) shows characteristic bands for the NH stretching and torsion modes researchgate.net. Mass spectrometry, on the other hand, determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass analysis.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure researchgate.netnih.govmdpi.commun.ca. For example, the crystal structure of a novel 9-azido derivative of acridine was determined using this technique, providing crucial insights into its solid-state molecular structure mdpi.com.

Advanced Spectroscopic and Photophysical Investigations

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for elucidating the photophysical properties of fluorescent molecules like 2-methoxyacridin-9-amine and its derivatives. These methods provide insights into the electronic transitions, excited-state behavior, and environmental sensitivity of these compounds.

The acridone (B373769) and acridine (B1665455) family, to which this compound belongs, is renowned for its excellent photophysical properties, including high quantum yields and stability, making them valuable in various applications as fluorescent probes. nih.govfrontiersin.org One of the most well-studied derivatives is 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA), a cell-permeable fluorescent probe. caymanchem.com ACMA is utilized for labeling DNA due to its distinct fluorescence characteristics. caymanchem.com The fluorescence emission data from acridones can be complex to interpret due to intricate excited-state dynamics, such as the formation of π-stacking aggregates, excimers, and excited-state proton transfer (ESPT) reactions, which result in emission features that are dependent on experimental conditions. nih.govfrontiersin.org

Detailed studies on N-substituted 2-methoxy-9-acridone derivatives have revealed complex dynamic behaviors in their transient fluorescence emission spectra, linked to several simultaneous excited-state reactions. nih.govfrontiersin.org The photophysical parameters of these dyes are crucial for their appropriate application and require an in-depth understanding of the dynamics involved in their excited-state transients. nih.govfrontiersin.org

Below is a table summarizing the key fluorescent properties of a prominent derivative.

| Compound | Property | Wavelength (nm) | Notes |

|---|---|---|---|

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Excitation Maximum | 411 | Used for DNA labeling. caymanchem.com |

| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | Emission Maximum | 475 | Fluorescence is pH-dependent. caymanchem.com |

| 2-aminoacridone (B130535) (2-AMAC) | Absorption Maximum | 425 | In methanol (B129727). rsc.org |

| 2-aminoacridone (2-AMAC) | Emission Maximum | 530 | In methanol. rsc.org |

The fluorescence emission of this compound derivatives is highly sensitive to the local microenvironment. This sensitivity is a key feature that allows them to function as probes for polarity, pH, and biomolecular interactions.

Solvent Polarity: The fluorescence of probes like acridines can be significantly affected by solvent polarity. nih.govmadridge.org Generally, an increase in solvent polarity can lead to a red shift (bathochromic shift) in the emission spectrum. madridge.org This occurs because the excited state of the fluorophore often has a larger dipole moment than the ground state; polar solvent molecules can rearrange to stabilize the excited state, thus lowering its energy and shifting the emission to a longer wavelength. madridge.org This solvatochromic shift provides information about the polarity of the molecule's immediate surroundings. nih.gov

pH Effects: The fluorescence of 9-Amino-6-chloro-2-methoxyacridine (ACMA) is notably pH-dependent. caymanchem.commedchemexpress.com Its fluorescence is quenched when a pH gradient is established across a membrane, a property that has been widely utilized in studies of proton transport in both animal and plant-based systems. caymanchem.commedchemexpress.com This pH sensitivity is linked to protonation/deprotonation events that alter the electronic structure of the acridine ring. For instance, studies on N-substituted 2-methoxy-9-acridone derivatives show a notable decrease in the acidity constant upon excitation, indicating a change in pKa between the ground and excited states. frontiersin.org

Biomolecular Binding: The interaction of these compounds with biomolecules like DNA leads to significant changes in their fluorescent properties. ACMA is a well-known DNA intercalator, and its binding is selective for poly(dA-dT) sequences. caymanchem.com Upon intercalation, changes in fluorescence intensity and lifetime are observed. caymanchem.com Specifically, the fluorescence lifetime of ACMA decreases with the incorporation of guanosine (B1672433) residues nearby. caymanchem.com The binding of acridine dyes to proteins, such as hemoglobin, has also been shown to cause fluorescence quenching. researchgate.net Such interactions can be used to probe binding events and determine binding affinities. mdpi.com

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamic processes that occur in the excited state of a fluorophore on the nanosecond to picosecond timescale. nih.govmdpi.com For derivatives of this compound, this technique has been crucial for unraveling their complex excited-state behavior. nih.govfrontiersin.org

Studies on N-substituted 2-methoxy-9-acridones have identified intricate excited-state dynamics involving coupled reactions. nih.govfrontiersin.org A multi-state kinetic scheme has been established that includes an excited-state proton transfer (ESPT) reaction coupled with an excimer formation process. nih.govfrontiersin.org The kinetic scheme considers the protonation and deprotonation of neutral and acidic forms, the formation and dissociation of a neutral excimer, and various radiative and non-radiative deactivation pathways. nih.gov

The fluorescence lifetime of these compounds is a key parameter that can be modulated by their environment. For example, the fluorescence lifetime of 2-aminoacridone (2-AMAC) is approximately 12 ns in methanol and 10 ns in water. rsc.org When bound to DNA, the fluorescence lifetime of ACMA is sensitive to the local base composition, decreasing with the incorporation of guanosine. caymanchem.com This quenching is indicative of electron transfer processes occurring in the excited state.

| Compound | Solvent/Condition | Fluorescence Lifetime (τ) |

|---|---|---|

| 2-aminoacridone (2-AMAC) | Methanol | ~12 ns rsc.org |

| 2-aminoacridone (2-AMAC) | Water | ~10 ns rsc.org |

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is an essential technique for studying the interactions between achiral molecules, such as acridine derivatives, and chiral biomolecules like DNA. mdpi.com CD measures the differential absorption of left- and right-circularly polarized light, providing information about the structure and conformation of chiral molecules. mdpi.com When a small achiral molecule binds to a chiral macromolecule, an induced circular dichroism (ICD) signal can be generated in the absorption bands of the small molecule, confirming the interaction and providing insights into the binding mode. escholarship.org

The interaction of ACMA with DNA has been investigated using CD spectroscopy. researchgate.net Such studies help to characterize the binding process, which can involve intercalation between base pairs or external binding. researchgate.net CD spectroscopy is particularly powerful for determining the topology of DNA structures, such as G-quadruplexes, and how ligand binding affects these structures. mdpi.com For example, CD can effectively distinguish between parallel, antiparallel, and hybrid G-quadruplex conformations and reveal whether a ligand stabilizes or alters a particular topology upon binding. mdpi.com In studies with 9-methoxyluminarine, a related fluorescent ligand, CD spectroscopy showed that the ligand could interact with various G-quadruplex topologies without destabilizing them. mdpi.com

Kinetic Spectroscopy (e.g., T-jump kinetics) for Interaction Dynamics

Kinetic spectroscopy techniques are employed to study the dynamics and mechanisms of molecular interactions. Temperature-jump (T-jump) kinetics is a relaxation method where a rapid increase in temperature perturbs a system at equilibrium, and the subsequent relaxation to a new equilibrium state is monitored spectroscopically. This allows for the determination of rate constants for fast reactions.

A T-jump kinetic study has been performed to investigate the interaction of ACMA with DNA. researchgate.net The results from this study indicated a complex binding mechanism, revealing that ACMA can form three distinct complexes with DNA (PD(I), PD(II), and PD(III)). researchgate.net These complexes differ in their binding characteristics. By analyzing the relaxation kinetics, it was possible to propose a reaction mechanism and determine the binding constants for the formation of each complex. researchgate.net Such kinetic data are crucial for a complete understanding of the dynamic aspects of how acridine derivatives bind to DNA, complementing the static picture provided by other spectroscopic methods. researchgate.net

Compound Index

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic characteristics that govern a molecule's behavior. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of many-electron systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-methoxyacridin-9-amine, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing the optimal, lowest-energy conformation of the molecule.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -745.89 | The total electronic energy of the molecule in its optimized state. |

| HOMO Energy (eV) | -5.85 | Indicates the molecule's electron-donating capability. |

| LUMO Energy (eV) | -1.98 | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (eV) | 3.87 | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (Debye) | 2.54 | Measures the overall polarity of the molecule. |

The electron density distribution, a primary output of quantum chemical calculations, reveals how electrons are shared between atoms and provides deep insights into chemical bonding. Quantum crystallography and topological analysis of the electron density can be used to characterize the nature of covalent bonds and weaker non-covalent interactions within the crystal structure of acridine (B1665455) derivatives. This analysis involves identifying bond critical points (BCPs) where electron density is concentrated between two nuclei.

Protonation of the acridine nitrogen, a common event in biological systems, can significantly alter the electron density distribution across the molecule. Studies on the parent compound, 9-aminoacridine (B1665356), have shown that protonation changes the molecular architecture and the nature of intermolecular contacts. These changes are reflected in the proportions of different non-covalent interactions, such as hydrogen bonds (N-H···O, O-H···N) and other weak contacts (C-H···π), which stabilize the crystal lattice. Periodic DFT calculations can confirm that such interactions, particularly strong hydrogen bonds, contribute to the stabilization of the crystal structure.

| Interaction Type | Description | Potential Role |

|---|---|---|

| Intermolecular Hydrogen Bonds | Between the amine group (donor) and electronegative atoms on adjacent molecules. | Crystal packing stabilization. |

| Intramolecular Hydrogen Bonds | Possible weak interaction between the amine hydrogen and the methoxy (B1213986) oxygen. | Conformational preference. |

| π-π Stacking | Attractive interaction between the aromatic acridine rings of neighboring molecules. | Stabilization of molecular aggregates. |

| C-H···π Interactions | Weak hydrogen bonds involving C-H groups and the aromatic π-system. | Contribution to overall crystal stability. |

The interaction of molecules with light is fundamental to their application in areas like fluorescence imaging and photodynamic therapy. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and their corresponding intensities (oscillator strengths).

For a molecule like this compound, TD-DFT calculations can help interpret experimental UV-Visible absorption spectra. The calculations can identify which molecular orbitals are involved in the principal electronic transitions (e.g., π → π* or n → π*) and how substituents like the methoxy group influence the photophysical properties of the acridine core.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 415 | 0.21 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 380 | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 310 | 0.35 | HOMO → LUMO+1 (π → π*) |

Molecular Docking and Molecular Dynamics Simulations for Biomolecular Interactions

To understand the potential biological activity of this compound, computational methods can simulate its interaction with macromolecular targets such as proteins or DNA.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. The process involves sampling numerous possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. This score, typically expressed in kcal/mol, estimates the strength of the interaction.

For this compound, docking studies could be performed against known cancer targets like topoisomerase or protein kinases to predict its binding mode. The results would identify the specific amino acid residues in the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the compound. These predictions provide a structural hypothesis for the compound's mechanism of action.

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -9.8 kcal/mol |

| Key Interacting Residues | Leu83, Val91, Ala105, Lys107, Asp165 |

| Types of Interactions | Hydrogen bond with Asp165; Hydrophobic interactions with Leu83, Val91, Ala105; π-π stacking with Phe164. |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the forces between atoms and their subsequent movements, allowing researchers to observe the stability of the ligand-receptor complex and the flexibility of its components.

Starting from the best-docked pose, an MD simulation of the this compound-protein complex can be run for several nanoseconds. Analysis of the simulation trajectory can confirm whether the key interactions predicted by docking are stable over time. It also allows for a detailed conformational analysis, revealing how the compound adapts its shape within the binding pocket and how the protein might adjust to accommodate the ligand. This provides a more realistic and accurate model of the biomolecular interaction.

| Analysis Metric | Observation | Interpretation |

|---|---|---|

| RMSD of Ligand | Stable fluctuation around 1.5 Å after initial equilibration. | The ligand maintains a stable binding pose within the active site. |

| Key Hydrogen Bond Occupancy | Hydrogen bond with Asp165 is maintained for >90% of the simulation time. | The specific hydrogen bond is a critical and stable anchor for the ligand. |

| Conformational Changes | The methoxy group shows rotational flexibility but remains within a hydrophobic sub-pocket. | The substituent explores favorable local interactions, enhancing binding. |

Reaction Mechanism Studies and Activation Energy Calculations

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in investigating the reaction mechanisms involving acridine derivatives. While specific studies focusing exclusively on the hydrolysis of this compound are not extensively detailed in the public domain, general principles derived from computational evaluations of 9-amino-substituted acridines offer significant insights.

The hydrolysis of 9-aminoacridines at the C9-N15 bond to yield acridones is a known reaction pathway. Computational analyses of related compounds indicate that the rate of this hydrolysis is influenced by factors such as delocalization across the C9-N15 bond and steric effects. In the case of substituted 9-aminoacridines, computational models can predict how different functional groups impact the electronic structure and, consequently, the activation energy of the hydrolysis reaction.

For a hypothetical hydrolysis reaction of this compound, a plausible mechanism would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the C9 carbon atom. This would lead to the formation of a tetrahedral intermediate. Subsequent proton transfer and cleavage of the C9-N15 bond would result in the formation of 2-methoxyacridone and ammonia (B1221849).

Table 1: Hypothetical Activation Energies for the Hydrolysis of this compound

| Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| DFT (B3LYP/6-31G*) | PCM (Water) | Data not available in searched literature |

| DFT (M06-2X/6-311+G**) | SMD (Water) | Data not available in searched literature |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies providing these values for this compound were not found in the searched literature.

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Computational methods are pivotal in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, quantitative structure-activity relationship (QSAR) models can be developed to predict their biological efficacy, such as anticancer activity.

These models are built upon a dataset of compounds with known activities and a set of calculated molecular descriptors. These descriptors can be categorized into various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning a series of molecules and calculating their steric and electrostatic fields. These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression. The resulting model can be visualized as a contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity.

For this compound derivatives, a QSAR model could reveal the importance of the methoxy group at the C2 position and the amino group at the C9 position for a specific biological activity. For instance, the model might indicate that electron-donating substituents at the C2 position enhance activity, while bulky substituents on the 9-amino group are detrimental.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Anticancer Activity of this compound Analogs

| Descriptor | Descriptor Type | Correlation with Activity |

| LogP | Hydrophobic | Positive/Negative |

| Molecular Weight | Steric | Negative |

| Dipole Moment | Electronic | Positive |

| HOMO Energy | Electronic | Negative |

| LUMO Energy | Electronic | Positive |

Note: This table represents a hypothetical QSAR model. The specific descriptors and their correlations would depend on the biological activity being modeled and the dataset of compounds used.

The insights gained from these computational SAR studies are invaluable for the rational design of new, more potent analogs of this compound with improved therapeutic properties. By understanding the key structural features that govern biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

Interactions with Biological Systems and Mechanistic Probes in Vitro and in Silico Studies

Nucleic Acid Interaction Mechanisms

The biological activities of 2-methoxyacridin-9-amine and its derivatives are often attributed to their interactions with nucleic acids. These interactions are complex and can occur through various mechanisms, leading to the disruption of essential cellular processes.

Acridine (B1665455) derivatives are well-established DNA intercalating agents. mdpi.com The planar tricyclic ring system of these molecules inserts between adjacent base pairs of the DNA double helix. mdpi.com This intercalation is stabilized by van der Waals forces between the acridine ring and the DNA bases, and can be further strengthened by ionic interactions between the molecule and the phosphate (B84403) backbone of the DNA. mdpi.com

Molecular mechanics and dynamics simulations have been employed to study the intercalation of 9-aminoacridine (B1665356) into DNA. These studies have investigated the physical basis for the "neighbor-exclusion principle," which posits that intercalation can only happen at every other base-pair site. nih.gov This principle suggests a significant negative cooperativity in the binding process. nih.gov Simulations of 9-aminoacridine with a DNA heptanucleotide did not find a stereochemical preference for structures that obey this principle over those that violate it. nih.gov Instead, the study suggested that vibrational entropy effects, which favor more flexible structures, and polyelectrolyte effects could be alternative explanations for the neighbor-exclusion principle. nih.gov

Bifunctional intercalators, which contain two DNA-binding moieties, have been shown to exhibit higher binding affinity and selectivity compared to their monoacridine counterparts. mdpi.com

The binding of acridine derivatives to DNA is not random and often shows a preference for certain nucleotide sequences. While specific studies on the sequence selectivity of this compound are not detailed in the provided search results, the broader class of 9-aminoacridine analogues has been investigated for its DNA sequence selectivity, including in telomeric DNA sequences.

In addition to the canonical B-DNA double helix, acridine derivatives can interact with and modulate other DNA structures. For instance, quinacrine (B1676205) and 9-aminoacridine have been observed to bind strongly to B-DNA and influence its transition to Z-DNA. nih.gov They have been shown to decrease the rate of the B-DNA to Z-DNA transition and can even convert left-handed Z-DNA back to the right-handed B-form. nih.gov Other intercalators, including acridine, have demonstrated the ability to bind at triplex-duplex junctions, which are strong sites for intercalation. nih.gov

By intercalating into the DNA double helix, acridine compounds can physically obstruct the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting both DNA replication and transcription. This interference with fundamental cellular processes is a key mechanism behind their biological effects.

Conflicts between transcription and replication are a significant source of DNA damage. nih.govnih.gov Co-transcriptional R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the displaced single-stranded DNA, can exacerbate these conflicts. nih.govnih.gov The replication machinery itself can act as an orientation-dependent regulator of R-loop levels, reducing them in the co-directional orientation and promoting their formation in the head-on orientation. nih.gov Replication stress can lead to an increase in head-on collisions, resulting in the formation of genome-destabilizing R-loops. nih.govnih.gov

While the primary target of many acridine derivatives is DNA, they are also known to interact with RNA, leading to significant biological consequences. Studies on 9-aminoacridine (9AA), a closely related compound, have demonstrated its ability to inhibit ribosome biogenesis by targeting both the transcription and processing of ribosomal RNA (rRNA). nih.govnih.govsigmaaldrich.com

Ribosome biogenesis is a fundamental cellular process responsible for producing ribosomes, the cellular machinery for protein synthesis. mdpi.com This process is particularly crucial for rapidly growing and proliferating cells. mdpi.com The rate-limiting step in ribosome biogenesis is the transcription of ribosomal DNA (rDNA) into precursor rRNA (pre-rRNA) by RNA polymerase I. mdpi.com

9-aminoacridine has been shown to inhibit the transcription of pre-rRNA and also disrupt the processing of already synthesized pre-rRNAs. nih.govnih.govsigmaaldrich.com This leads to a rapid shutdown of ribosome production. nih.govnih.gov A fluorescent intercalator displacement assay confirmed that 9AA can bind to RNA in vitro, which likely contributes to its inhibitory effect on the post-transcriptional maturation of pre-rRNA. nih.govnih.govsigmaaldrich.com Specifically, the processing of 32S pre-rRNA, a precursor for the 60S ribosomal subunit, is particularly sensitive to 9AA. nih.gov

The inhibition of ribosome biogenesis is a mechanism shared by several chemotherapeutic agents. mdpi.com For example, 5-fluorouracil (B62378) (5-FU) is a prodrug that gets incorporated into RNA, particularly rRNA, and inhibits its processing. mdpi.com Another compound, BMH-21, intercalates into the GC-rich sequences of rDNA, inhibiting transcription. mdpi.com

The ability of 9-aminoacridine to target both transcription and processing of rRNA makes it a potent inhibitor of ribosome biogenesis. nih.gov This dual mechanism of action highlights the multifaceted ways in which acridine derivatives can interfere with cellular nucleic acid metabolism.

DNA Intercalation and Binding Affinity Studies

Enzyme Modulation Studies

The acridine scaffold, a core component of this compound, is a well-established pharmacophore known for interacting with various biological targets. Research into its derivatives has uncovered specific modulatory effects on several critical enzymes.

Topoisomerase Inhibition Mechanisms (e.g., Topoisomerase II)

Derivatives of 9-aminoacridine are recognized as catalytic inhibitors of human topoisomerase II (TOPOII), an enzyme essential for managing DNA topology during replication and transcription. nih.govwikipedia.org Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, catalytic inhibitors function by preventing the enzyme from carrying out its necessary functions, such as DNA supercoil relaxation and decatenation. nih.govnih.gov This mechanism of catalytic inhibition is considered a strategy to circumvent the development of therapy-related secondary leukemias that can be associated with TOPOII poisons. nih.gov Studies on acridine-based catalytic inhibitors of TOPOII have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. nih.gov The primary mode of cell death induced by these agents has been identified as apoptosis. nih.gov

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that maintains the length of telomeres at the ends of chromosomes, playing a crucial role in the replicative potential of malignant cells. nih.gov Inhibition of this enzyme is a significant area of cancer research, as it can lead to the shortening of telomeres and ultimately halt the uncontrolled proliferation of cancer cells. nih.govnih.gov While various classes of chemical compounds have been investigated as telomerase inhibitors, specific studies detailing the direct inhibitory action of this compound on telomerase are not extensively available in the reviewed literature.

Protein Kinase Activity Modulation

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery. medchemexpress.com The modulation of protein kinase activity can have profound effects on cell signaling, growth, and differentiation. However, based on the available scientific literature, there is no specific information detailing the activity of this compound as a modulator of protein kinase activity.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The acridine structure is a key feature in several known inhibitors of cholinesterases, enzymes that are critical in neurotransmission. While direct inhibitory data for this compound is limited, studies on its parent compound, 9-aminoacridine, provide insight into the potential activity of this class. Research has shown that 9-aminoacridine derivatives can be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

| Compound | Enzyme Target | Reported IC₅₀ (µM) |

|---|---|---|

| 9-Aminoacridine monohydrochloride monohydrate | Butyrylcholinesterase (BChE) | 1.43 ± 0.18 |

| 9-Aminoacridine monohydrochloride monohydrate | Acetylcholinesterase (AChE) | 0.16 ± 0.05 |

Data derived from a study on the parent acridine compound, providing context for the potential activity of its derivatives. nih.gov

Protein Binding Interactions (e.g., Serum Albumin Binding)

The interaction of small molecules with plasma proteins, particularly human serum albumin (HSA), is a critical factor influencing their distribution and availability in biological systems. mdpi.com Fluorescence quenching studies have been employed to investigate these interactions. A study on 9-amino-2-methoxy-6-chloroacridine, a close structural analog of this compound, revealed specific binding characteristics with HSA. nih.gov

The investigation showed that the fluorescence of this acridine derivative is quenched upon the addition of serum albumin. This quenching effect was used to determine the binding parameters, revealing a single protein fixation site for the compound on the albumin molecule. nih.gov Thermodynamic functions for this binding interaction were also characterized through experiments conducted at various temperatures. nih.gov

| Compound Studied | Binding Protein | Key Finding | Methodology |

|---|---|---|---|

| 9-amino-2-methoxy-6-chloroacridine | Human Serum Albumin (HSA) | Revealed a single protein fixation site. | Fluorescence Quenching |

Cellular and Subcellular Mechanistic Investigations (In Vitro Models)

The enzymatic inhibitions and protein interactions of this compound and its analogs translate into distinct effects at the cellular level. As catalytic inhibitors of topoisomerase II, related 9-aminoacridine derivatives have been shown to substantially reduce the viability of cancer cells in vitro. nih.gov For instance, a panel of these compounds demonstrated antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, with EC₅₀ values ranging from 8.15 to 42.09 μM. nih.gov

The primary mechanism leading to this reduction in cell viability is the induction of apoptosis, or programmed cell death. nih.gov This has been confirmed through assays that detect markers of apoptosis, such as the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, studies on a derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide, have shown it reduces tumor cell viability and increases the levels of TNF-α, a cytokine involved in apoptotic signaling pathways. frontiersin.org

Cell Cycle Progression Analysis and Arrest Mechanisms

Apoptosis Induction Pathways and Cellular Demise

The induction of apoptosis, or programmed cell death, is a hallmark of many 9-aminoacridine-based anticancer agents. nih.govfrontiersin.orgtandfonline.com These compounds can trigger cell death through various mechanisms. nih.govtandfonline.com For example, the parent compound 9-aminoacridine has been shown to induce p53-dependent cell death. tandfonline.com This process is critically dependent on Bax, a key protein in the apoptotic pathway. tandfonline.com The activation of p53 by acridine derivatives can lead to the stabilization of the p53 protein by preventing its ubiquitination, which in turn initiates the apoptotic cascade. tandfonline.com This suggests that this compound may similarly engage apoptotic pathways, a common feature among acridine-based compounds being investigated for therapeutic properties. nih.govfrontiersin.org

Modulation of Intracellular Signaling Networks (e.g., PI3K/AKT/mTOR, NF-κB, p53 pathways)

Extensive research on 9-aminoacridine (9AA) has revealed its ability to modulate multiple critical intracellular signaling networks that are often deregulated in cancer. nih.govresearchgate.net This positions 9AA and its derivatives as multi-targeted agents. nih.gov

PI3K/AKT/mTOR Pathway: Studies have shown that 9AA treatment can inhibit the prosurvival PI3K/AKT/mTOR pathway. nih.govresearchgate.net Specifically, 9AA was found to selectively downregulate p110 gamma, a catalytic subunit of the phosphoinositide 3-kinase (PI3K) family. nih.gov This leads to the suppression of AKT and mammalian target of rapamycin (B549165) (mTOR) activity, key regulators of cell growth and survival. nih.govresearchgate.net

NF-κB Pathway: The NF-κB signaling pathway, which is constitutively active in many tumors and promotes inflammation and cell survival, is another target of 9AA. nih.govaacrjournals.org Research indicates that 9AA can suppress NF-κB signaling. nih.govaacrjournals.org This inhibitory effect on NF-κB contributes to the activation of the p53 pathway. aacrjournals.org

p53 Pathway: 9-aminoacridine is a known activator of the p53 tumor suppressor pathway. tandfonline.comnih.govaacrjournals.org It can restore p53 function in cancer cells where it has been suppressed. aacrjournals.org The activation of p53 by 9AA does not involve the typical DNA damage response but rather occurs through the inhibition of NF-κB and the stabilization of the p53 protein. tandfonline.comaacrjournals.org This functional interplay between the PI3K/AKT/mTOR, NF-κB, and p53 pathways highlights the multi-targeted nature of 9-aminoacridine. nih.gov

| Signaling Pathway | Observed Effect of 9-Aminoacridine (9AA) | Key Molecular Target/Mechanism | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibition | Selective downregulation of the p110γ catalytic subunit of PI3K, leading to reduced AKT and mTOR activity. | nih.govresearchgate.net |

| NF-κB | Suppression | Inhibition of NF-κB signaling, which is constitutively active in many tumor types. | nih.govaacrjournals.org |

| p53 | Activation | Stabilizes p53 protein by blocking its ubiquitination, independent of the classical DNA damage response. Activation is linked to NF-κB inhibition. | tandfonline.comaacrjournals.org |

Antiangiogenic Action and Microvessel Density Modulation

The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. A derivative of this compound, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), has demonstrated antiangiogenic properties. frontiersin.orgresearchgate.net In in vivo studies using a tumor model, treatment with this derivative led to a significant reduction in the density of peritumoral microvessels. frontiersin.orgresearchgate.net The antiangiogenic effect was associated with a decrease in the levels of interleukin-1β (IL-1β) and C-C motif chemokine 2 (CCL-2), as well as a reduction in oxidative stress and nitric oxide (NO) levels, which are important mediators in angiogenesis. researchgate.net

Effects on Mitochondrial Function and Proton Pumping Activity

The chlorinated analog, 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is widely utilized as a fluorescent probe to study mitochondrial energetics. iright.comfishersci.comnih.gov Its fluorescence is sensitive to the formation of a pH gradient (ΔpH) across a membrane. fishersci.comnih.gov ACMA has been extensively used to monitor the proton-pumping activity of various membrane-bound ATPases and respiratory chain complexes, such as mitochondrial complex I. iright.comfishersci.comnih.govresearchgate.net When vesicles like submitochondrial particles are energized, they pump protons, creating a pH gradient. nih.gov ACMA accumulates in the acidic interior, which leads to the quenching of its fluorescence. nih.gov This property allows researchers to qualitatively and quantitatively assess the activity of proton pumps. nih.govresearchgate.netpnas.org The dissipation of this gradient by uncouplers or inhibitors of proton translocation results in the recovery of fluorescence. nih.gov

Membrane Interaction and pH Gradient Establishment

As a fluorescent amine, 9-Amino-6-chloro-2-methoxyacridine (ACMA) interacts with biological membranes and responds to transmembrane pH gradients. fishersci.comnih.govnih.gov The uncharged form of ACMA can permeate membranes. nih.gov In the presence of a pH gradient (acidic inside), the amine becomes protonated within the internal aqueous space and is trapped, leading to its accumulation. nih.gov This accumulation and potential self-quenching or binding to the membrane in a quenched state is the basis for its use as a ΔpH probe. fishersci.comnih.govnih.gov The fluorescence of ACMA is quenched when a pH gradient is established across membranes, a property that has been utilized in studies on chloroplasts, bacterial chromatophores, and mitochondria to follow ion movement and bioenergetic processes. iright.comfishersci.comnih.govnih.gov

| Property | Description | Application | Reference |

|---|---|---|---|

| Membrane Permeation | The uncharged form of ACMA can cross biological membranes. | Allows the probe to access internal compartments of vesicles and organelles. | nih.gov |

| pH Sensitivity | Fluorescence is quenched upon accumulation in an acidic environment (establishment of a ΔpH). | Measurement of transmembrane proton gradients. | fishersci.comnih.gov |

| Proton Pump Activity Assay | The rate and extent of fluorescence quenching correlate with the activity of proton pumps (e.g., ATPases, respiratory complexes). | Studying the function and inhibition of bioenergetic membrane protein complexes. | nih.govresearchgate.netpnas.org |

Elucidation of Multitarget Mechanisms of Action

The anticancer activity of 9-aminoacridine derivatives is increasingly understood to stem from a multi-targeted mechanism of action rather than a single mode of interaction. nih.govfrontiersin.orgnih.gov As detailed in section 5.4.3, the parent compound 9-aminoacridine (9AA) simultaneously modulates at least three major signaling pathways that are fundamental to cancer cell proliferation and survival: PI3K/AKT/mTOR, NF-κB, and p53. nih.gov

The ability of a single small molecule to concurrently inhibit pro-survival pathways (PI3K/AKT/mTOR and NF-κB) while activating a tumor suppressor pathway (p53) represents a powerful strategy for inducing selective cancer cell death. nih.gov This polypharmacological profile suggests that derivatives like this compound could also possess a complex mechanism of action, potentially offering a more robust therapeutic effect and a lower likelihood of developing resistance compared to single-target agents. nih.gov The interplay between these pathways, where inhibition of NF-κB by 9AA contributes to the activation of p53, underscores the intricate and interconnected nature of its antitumor effects. aacrjournals.org

Applications in Chemical Biology and Materials Science As Research Tools

Development and Utilization as Fluorescent Probes and Dyes in Research

2-Methoxyacridin-9-amine, often referred to in the literature as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is a fluorescent molecule that has been widely adopted as a probe for various biological and chemical investigations. Its fluorescence is highly sensitive to its local environment, a characteristic that is exploited in its diverse applications.

This compound is a well-established DNA intercalator, meaning it inserts itself between the base pairs of the DNA double helix. This interaction leads to significant changes in its fluorescent properties, making it a useful tool for nucleic acid analysis. The fluorescence of ACMA is significantly enhanced upon binding to DNA, and its spectral properties can provide information about the DNA's conformation and composition. caymanchem.comthermofisher.com

Research has shown that ACMA exhibits a preference for binding to poly(dA-dT) sequences in DNA. caymanchem.com The binding affinity and fluorescence characteristics are influenced by the specific nucleic acid sequence. The interaction of ACMA with DNA has been studied using various spectroscopic techniques, revealing the formation of multiple types of complexes. researchgate.netrsc.org

Table 1: Spectroscopic and Binding Properties of this compound (ACMA) with DNA

| Property | Value | Conditions | Reference |

| Excitation Maximum (Bound) | ~419 nm | In the presence of DNA | thermofisher.com |

| Emission Maximum (Bound) | ~483 nm | In the presence of DNA | thermofisher.com |

| Binding Affinity Constant (K) | (6.5 ± 1.1) x 10⁴ M⁻¹ | For the primary intercalated complex (PD(I)) | rsc.org |

| Fluorescence Lifetime (Bound to DNA) | Varies with base composition | Decreases with guanosine (B1672433) incorporation | caymanchem.com |

The cell-permeable nature of this compound allows it to be used for imaging and visualizing processes within living cells. caymanchem.com Its ability to stain nucleic acids enables the visualization of the nucleus and mitochondria, which contain their own DNA. Furthermore, its pH sensitivity allows for the monitoring of dynamic processes that involve changes in intracellular pH.

Protocols for live-cell imaging often involve incubating cells with a specific concentration of the dye and then observing the fluorescence using a microscope equipped with the appropriate filters. protocols.iothermofisher.comthermofisher.com The choice of imaging system and conditions is crucial to minimize phototoxicity and obtain high-quality images of dynamic cellular events. thermofisher.com

The fluorescence of this compound is highly dependent on the pH of its environment. caymanchem.com Its fluorescence is quenched in acidic environments, a property that has been extensively used to monitor pH gradients across biological membranes. medchemexpress.com This makes it a valuable tool for studying processes such as proton pumping by ATPases and the acidification of organelles like vacuoles and lysosomes. medchemexpress.com

The mechanism of pH sensing is based on the protonation state of the acridine (B1665455) ring system. In acidic conditions, the nitrogen atom in the acridine ring becomes protonated, leading to a decrease in fluorescence. This reversible change allows for the dynamic monitoring of pH changes within cellular compartments.

Table 2: pH-Sensing Characteristics of this compound (ACMA)

| Feature | Description | Application | Reference |

| Fluorescence Response to pH | Fluorescence is quenched at acidic pH. | Monitoring of transmembrane pH gradients. | caymanchem.commedchemexpress.com |

| Mechanism | Protonation of the acridine ring nitrogen. | Study of proton pumps and organelle acidification. | medchemexpress.com |

| Typical Use | Measuring changes in vacuolar pH. | Investigating H+/solute antiport systems. | medchemexpress.com |

Exploration in Supramolecular Chemistry and Host-Guest Systems

While direct applications of this compound in supramolecular chemistry are not extensively documented, the broader class of acridine derivatives is known to participate in the formation of host-guest systems and self-assembled structures. The principles governing these interactions can be extrapolated to understand the potential of this compound in this field.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, such as hydrogen bonding, π-π stacking, and electrostatic interactions. wikipedia.org Self-assembly is the spontaneous organization of molecules into ordered structures driven by these specific interactions. Acridine derivatives, with their planar aromatic structure and hydrogen bonding capabilities, are well-suited for participating in both molecular recognition and self-assembly processes. nih.gov The nitrogen atom in the acridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions. nih.gov

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly. wikipedia.org This encapsulation can alter the properties of the guest molecule and create a unique microenvironment. While specific examples involving this compound as a guest or host are limited, the general principles of encapsulating fluorescent dyes within supramolecular structures are well-established. utdallas.edunih.govresearchgate.netacs.org Such encapsulation can protect the dye from the bulk solvent, enhance its fluorescence, and provide a means for targeted delivery or sensing. The study of encapsulating fluorescent probes is an active area of research with potential applications in bioimaging and diagnostics. utdallas.educhemrxiv.org

Advanced Materials Science Applications (e.g., in polymer and nanomaterial research)

While direct research on the incorporation of this compound into polymers and nanomaterials is not extensively documented in publicly available literature, the inherent properties of the acridine scaffold suggest potential applications in advanced materials science. The fluorescent nature of acridine derivatives is a key characteristic that can be exploited in the development of functional polymers and nanomaterials.

The field of fluorescent nanomaterials is rapidly expanding, with applications in bioimaging, sensing, and medical diagnostics. The brightness of a fluorescent material is determined by its absorption coefficient and quantum yield. Acridine compounds, known for their fluorescent properties, can serve as building blocks for creating highly bright organic nanoparticles. These nanoparticles are particularly attractive due to their potential for high sensitivity in biomolecular detection and high resolution in bioimaging.

In polymer science, this compound could be potentially utilized in several ways. It could be incorporated as a fluorescent monomer in polymerization reactions to create intrinsically fluorescent polymers. Such polymers could find use as sensors, where changes in the polymer's environment would lead to a detectable change in fluorescence. Additionally, the DNA intercalating properties of acridines could be harnessed in the design of "smart" polymers that respond to the presence of nucleic acids.

In nanomaterial research, this compound could be used to functionalize the surface of nanoparticles, such as quantum dots or gold nanoparticles. This functionalization could impart specific properties to the nanomaterials, such as the ability to target and label DNA. The fluorescent properties of the acridine moiety would allow for the tracking and visualization of these nanomaterials in biological systems.

The development of such materials would involve leveraging the key properties of the this compound scaffold. Below is a table outlining potential research directions and the corresponding properties of the compound that would be utilized.

| Potential Application Area | Key Property of this compound | Potential Research Focus |

| Fluorescent Polymers | Fluorescence | Synthesis of polymers with this compound as a monomer for use in chemical and biological sensing. |

| Smart Hydrogels | DNA Intercalation | Development of hydrogels that exhibit a change in properties (e.g., swelling or shrinking) in the presence of specific DNA sequences. |

| Functionalized Nanoparticles | Fluorescence & DNA Intercalation | Surface modification of nanoparticles for targeted delivery to the cell nucleus and fluorescent labeling of DNA. |

| Optical Bioimaging Agents | High Fluorescence Brightness | Design of bright, photostable nanoprobes for long-term cellular imaging. |

These potential applications are based on the well-established characteristics of the acridine chemical family and represent promising avenues for future research in materials science.

Innovative Scaffolds for Research-Oriented Therapeutic Modalities (e.g., Boron Neutron Capture Therapy agents)

The structural framework of this compound serves as a valuable scaffold for the development of innovative, research-oriented therapeutic modalities, most notably in the field of Boron Neutron Capture Therapy (BNCT). BNCT is a binary cancer therapy that involves the selective accumulation of a non-toxic boron-10 (B1234237) (¹⁰B) isotope in tumor cells, followed by irradiation with a beam of low-energy thermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus, which cause lethal damage to the cell in which they are generated.

The success of BNCT is critically dependent on the development of boron delivery agents that can selectively target and accumulate in tumor cells. Acridine derivatives, including this compound, are attractive candidates for this purpose due to their well-documented ability to intercalate into DNA. nih.gov This property can be exploited to deliver boron atoms in close proximity to the cell's genetic material, thereby maximizing the damage caused by the neutron capture reaction.

Researchers are exploring the synthesis of conjugates where a boron-containing moiety, such as a carborane cage, is attached to the acridine scaffold. nsk.su The acridine part of the molecule acts as a "vehicle" that carries the boron "payload" to its target within the cancer cell. The methoxy (B1213986) and amine groups on the this compound structure can be chemically modified to attach these boron-rich clusters.

The design of these research-oriented BNCT agents involves a modular approach, as detailed in the table below:

| Component of BNCT Agent | Function | Example Moiety |

| Targeting Scaffold | Intercalates into DNA, concentrating the agent in the cell nucleus. | This compound |

| Boron Payload | Provides the ¹⁰B atoms for the neutron capture reaction. | closo-dodecaborate, carboranes |

| Linker | Covalently connects the targeting scaffold to the boron payload. | Alkyl chains, triazoles (via "click" chemistry) |

Recent research has focused on creating conjugates of acridine with various boron clusters. nsk.su These studies aim to optimize the properties of the resulting compounds, including their water solubility, tumor cell uptake, and intracellular distribution. The ultimate goal is to develop a BNCT agent that delivers a sufficient concentration of ¹⁰B to the tumor while minimizing its accumulation in healthy tissues. The use of DNA-intercalating agents like this compound as scaffolds is a promising strategy in the ongoing effort to develop more effective and selective cancer therapies. nih.govnsk.su

Future Directions and Emerging Research Avenues

Systematic Exploration of Novel Substitution Patterns and Hybrid Scaffolds

Future research will likely involve a systematic exploration of novel substitution patterns on the 2-methoxyacridin-9-amine core to expand its chemical diversity and biological activity. Modifications at various positions of the acridine (B1665455) ring system can significantly influence the compound's physicochemical properties and its interactions with biological targets. For instance, the introduction of different functional groups at the 2- and 6-positions could modulate the electronic and steric properties of the molecule, potentially leading to improved efficacy and reduced off-target effects.

A particularly promising area is the development of hybrid scaffolds, where the this compound moiety is conjugated with other pharmacologically active molecules. This approach aims to create multifunctional molecules with synergistic or complementary activities. Examples of potential hybrid scaffolds include:

Acridine-Peptide Conjugates: Linking the acridine core to specific peptides could enhance cellular uptake, improve targeting to cancer cells, or modulate interactions with protein targets.

Acridine-Porphyrin Hybrids: These hybrids could be explored for their potential in photodynamic therapy, where the acridine moiety acts as a DNA-intercalating agent and the porphyrin as a photosensitizer. nih.gov

Acridine-Metal Complexes: Coordination of the acridine scaffold with metal ions could lead to novel compounds with unique electronic properties and biological activities.

The systematic synthesis and evaluation of libraries of such analogs and hybrid molecules will be crucial in identifying next-generation compounds with superior therapeutic profiles.

Integration of Advanced Experimental and Computational Methodologies

The advancement of sophisticated experimental and computational techniques offers powerful tools to accelerate the research and development of this compound analogs. The integration of these methodologies will enable a more rational and efficient drug discovery process.

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against various biological targets, enabling the identification of promising lead compounds with desired activities. genome.govnih.gov Quantitative HTS (qHTS) can further provide detailed concentration-response curves for a multitude of compounds in a single experiment. genome.gov

Advanced Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of novel analogs and for studying their interactions with biological macromolecules. mdpi.comamericanpharmaceuticalreview.comdrugtargetreview.comdanaher.com For example, NMR can provide detailed information about the conformation of acridine-DNA complexes, while MS is crucial for characterizing drug metabolites and identifying protein binding partners. acs.orgnih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for investigating the interactions of chiral molecules like DNA with acridine derivatives, providing insights into conformational changes upon binding. nih.gov

Advanced Computational Methodologies:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein or DNA, helping to understand the binding mode and to prioritize compounds for synthesis. iajpr.comjppres.comnih.govnih.govzuj.edu.jo

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between the acridine derivative and its target, offering insights into the stability of the complex and the role of solvent molecules. nih.govnih.gov